

25-Hydroxytachysterol3: A Technical Guide to its Chemical Properties, Structure, and Biological Significance

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Compound of Interest

Compound Name: 25-Hydroxytachysterol3

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Abstract

25-Hydroxytachysterol3 is a hydroxylated metabolite of tachysterol3, a photoproduct of previtamin D3. This document provides a comprehensive overview of the chemical and physical properties of **25-Hydroxytachysterol3**, its molecular structure, and its significant biological activities. This guide is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the expanding roles of vitamin D analogs. We will delve into its known chemical data, experimental protocols for its analysis, and its complex interactions with various nuclear receptors, providing a foundational understanding for future research and therapeutic applications.

Chemical Properties and Structure

25-Hydroxytachysterol3 is a secosteroid and a member of the vitamin D family. Its chemical identity and key properties are summarized below. While experimentally determined physical constants are not readily available in the literature, computed values provide valuable estimates.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C27H44O2	PubChem[1]
Molecular Weight	400.6 g/mol	PubChem[1]
CAS Number	39932-44-0	PubChem[1]
IUPAC Name	(1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol	PubChem[1]
XLogP3 (Computed)	5.9	PubChem[1]
Hydrogen Bond Donor Count (Computed)	2	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	2	PubChem[1]
Rotatable Bond Count (Computed)	6	PubChem[1]
Topological Polar Surface Area (Computed)	40.5 Å ²	PubChem[1]
Heavy Atom Count (Computed)	29	PubChem[1]
Complexity (Computed)	668	PubChem[1]
Solubility	Soluble in ethanol.	Tocris Bioscience[2]

Chemical Structure

The structure of **25-Hydroxytachysterol3** is characterized by a secosteroid backbone, which is a steroid nucleus with one of the rings opened. Specifically, it is a 9,10-secocholestane derivative.

Synonyms: 25-Hydroxytachysterol 3, (3 β ,6E)-9,10-Secocholesta-5(10),6,8-triene-3,25-diol

Experimental Protocols

Enzymatic Synthesis and Extraction of 25-Hydroxytachysterol3

25-Hydroxytachysterol3 can be produced via the enzymatic hydroxylation of tachysterol3. The following protocol is based on methodologies described for the metabolic activation of tachysterol3.

Objective: To synthesize and extract **25-Hydroxytachysterol3** from an in vitro enzymatic reaction.

Materials:

- Tachysterol3
- CYP27A1 enzyme preparation
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- NADPH regenerating system
- Dichloromethane
- Methanol
- Nitrogen gas supply
- HPLC system with a C18 column

Procedure:

- Enzymatic Reaction: Incubate tachysterol3 with the CYP27A1 enzyme preparation in the reaction buffer containing an NADPH regenerating system. The reaction is typically carried out at 37°C for a defined period (e.g., 1 hour).

- Extraction: Stop the reaction and extract the metabolites. Add an equal volume of dichloromethane to the reaction mixture. Vortex thoroughly and centrifuge to separate the phases.
- Collect the lower organic phase. Repeat the extraction of the aqueous phase twice more with dichloromethane.
- Drying: Combine the organic extracts and dry the solvent under a stream of nitrogen gas.
- Reconstitution: Dissolve the dried residue in a known volume of methanol (e.g., 64% methanol in water) for HPLC analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify **25-Hydroxytachysterol3** from a mixture of metabolites.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 25 cm x 4.6 mm)

Mobile Phase: A gradient of methanol in water.

- Initial condition: 64% methanol
- Gradient: Linearly increase to 100% methanol over 40 minutes.
- Hold at 100% methanol for an additional 40 minutes.

Flow Rate: 0.5 mL/min

Detection: UV absorbance at 280 nm.

Procedure:

- Inject the reconstituted sample from the extraction step onto the HPLC column.

- Run the gradient program as described above.
- Monitor the elution profile at 280 nm.
- Identify the peak corresponding to **25-Hydroxytachysterol3** based on its retention time, which can be confirmed using a purified standard if available.
- Quantify the amount of **25-Hydroxytachysterol3** by integrating the peak area and comparing it to a standard curve.

Biological Activity and Signaling Pathways

25-Hydroxytachysterol3 is not merely an intermediate metabolite; it is a biologically active molecule that exerts its effects through various nuclear receptors.

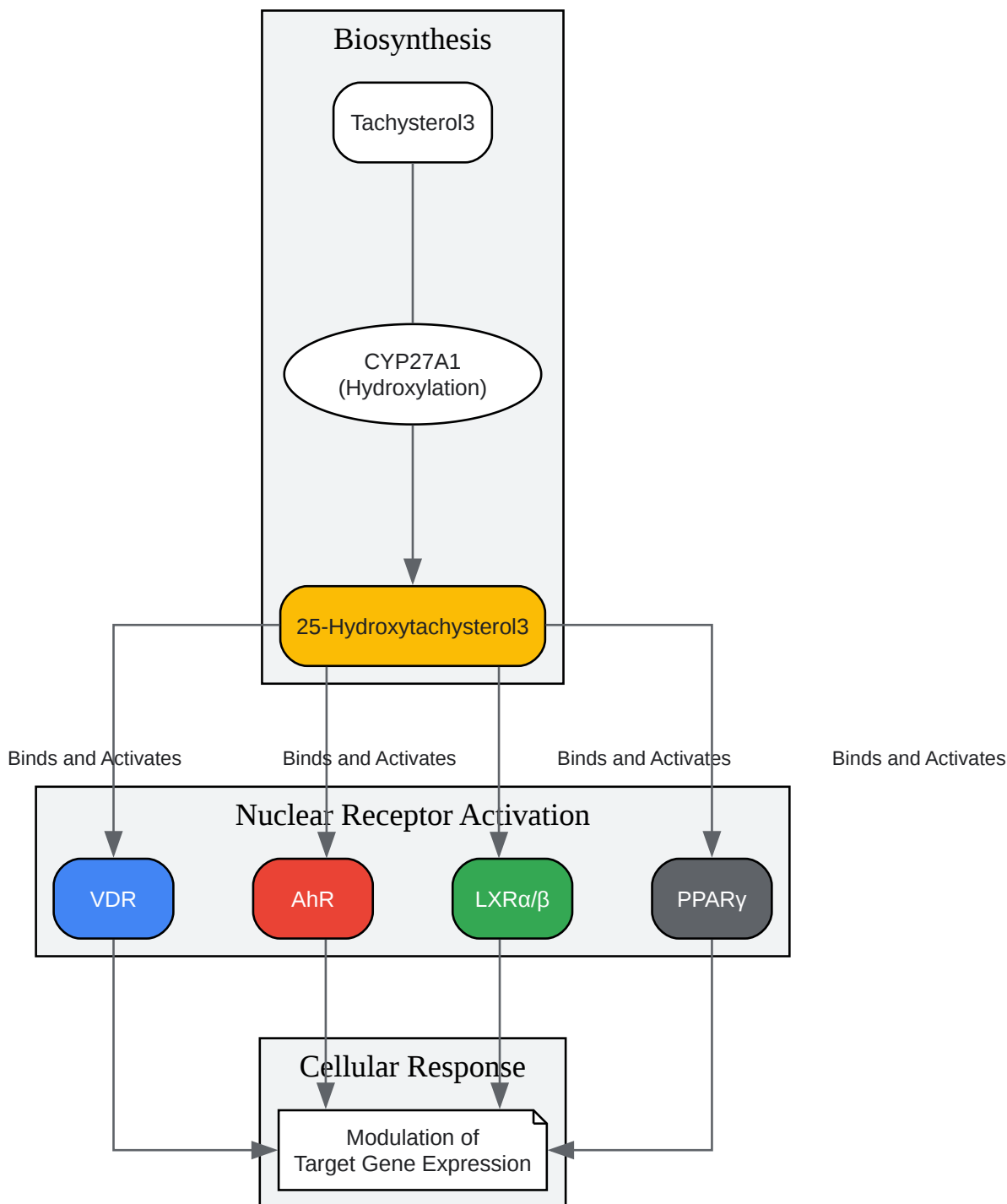
Receptor Activation

Research has shown that **25-Hydroxytachysterol3** can activate several nuclear receptors, indicating its potential role in regulating a wide range of physiological processes.

- Vitamin D Receptor (VDR): **25-Hydroxytachysterol3** acts as a ligand for the VDR. This interaction has been demonstrated by the translocation of VDR-GFP fusion protein from the cytoplasm to the nucleus in melanoma cells upon treatment with **25-Hydroxytachysterol3**. Furthermore, it stimulates the expression of the VDR target gene, CYP24A1.
- Aryl Hydrocarbon Receptor (AhR): Functional reporter assays have revealed that **25-Hydroxytachysterol3** can activate the AhR, although to a lesser extent than its counterpart, 20S-hydroxytachysterol3.
- Liver X Receptors (LXR α and LXR β): High-affinity binding of **25-Hydroxytachysterol3** to the ligand-binding domains of both LXR α and LXR β has been observed in coactivator assays.
- Peroxisome Proliferator-Activated Receptor γ (PPAR γ): Similar to its interaction with LXRs, **25-Hydroxytachysterol3** shows high-affinity binding to the ligand-binding domain of PPAR γ .

Signaling Pathway Diagram

The following diagram illustrates the enzymatic conversion of Tachysterol3 and the subsequent activation of multiple nuclear receptors by **25-Hydroxytachysterol3**.

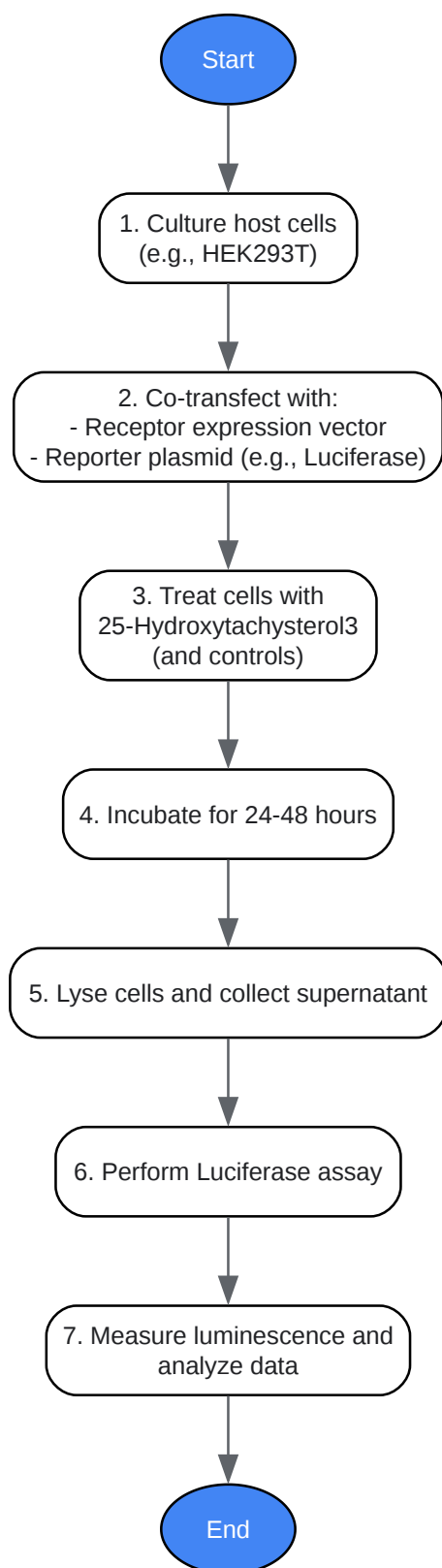


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Biosynthesis and Nuclear Receptor Activation by **25-Hydroxytachysterol3**

Experimental Workflow for Receptor Activation Assay

The following diagram outlines a typical workflow for assessing the activation of a nuclear receptor by **25-Hydroxytachysterol3** using a reporter gene assay.



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Workflow for Nuclear Receptor Reporter Gene Assay

Conclusion

25-Hydroxytachysterol3 is an emerging bioactive metabolite of the vitamin D pathway with multifaceted interactions with key nuclear receptors. While further research is needed to fully elucidate its physiological and pathological roles, its ability to activate VDR, AhR, LXRs, and PPAR γ suggests its potential as a therapeutic agent in various diseases, including skin disorders, metabolic syndromes, and certain cancers. The information and protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule. Future studies should focus on obtaining experimentally verified physical data and developing robust chemical synthesis routes to facilitate further investigation.

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References

- 1. 25-Hydroxytachysterol3 | C₂₇H₄₄O₂ | CID 101670588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 25-Hydroxycholesterol | Hepatitis Viruses | Tocris Bioscience [tocris.com]
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